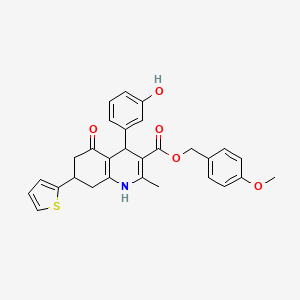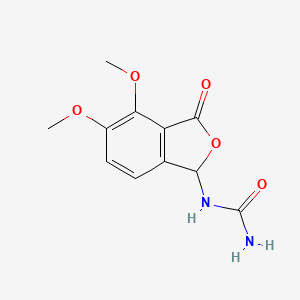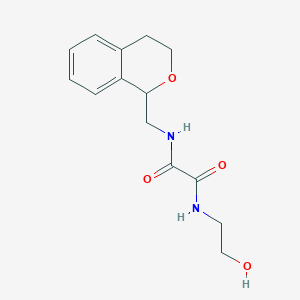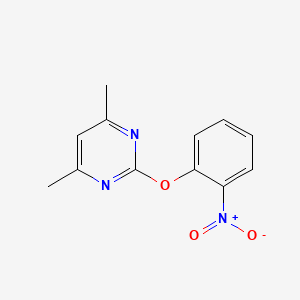![molecular formula C13H10N6O5 B11090579 (1E)-3-hydroxy-3-[imino(3-nitrophenyl)methyl]-1-(3-nitrophenyl)triaz-1-ene](/img/structure/B11090579.png)
(1E)-3-hydroxy-3-[imino(3-nitrophenyl)methyl]-1-(3-nitrophenyl)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-HYDROXY-3-[IMINO(3-NITROPHENYL)METHYL]-1-(3-NITROPHENYL)-1-TRIAZENE is a complex organic compound characterized by its unique triazene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-HYDROXY-3-[IMINO(3-NITROPHENYL)METHYL]-1-(3-NITROPHENYL)-1-TRIAZENE typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the triazene linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process requires precise control of temperature, pH, and reaction time to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-HYDROXY-3-[IMINO(3-NITROPHENYL)METHYL]-1-(3-NITROPHENYL)-1-TRIAZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The triazene structure allows for nucleophilic substitution reactions, where different substituents can replace the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amino derivatives.
Scientific Research Applications
(E)-3-HYDROXY-3-[IMINO(3-NITROPHENYL)METHYL]-1-(3-NITROPHENYL)-1-TRIAZENE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive triazene group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-HYDROXY-3-[IMINO(3-NITROPHENYL)METHYL]-1-(3-NITROPHENYL)-1-TRIAZENE involves its interaction with molecular targets through its reactive triazene group. This interaction can lead to the formation of covalent bonds with biological macromolecules, thereby modulating their function. The compound’s nitro groups also play a role in its reactivity, participating in redox reactions that can influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-HYDROXY-3-[IMINO(4-NITROPHENYL)METHYL]-1-(4-NITROPHENYL)-1-TRIAZENE: Similar structure but with different positional isomers of the nitro groups.
(E)-3-HYDROXY-3-[IMINO(2-NITROPHENYL)METHYL]-1-(2-NITROPHENYL)-1-TRIAZENE: Another positional isomer with nitro groups in the ortho position.
Uniqueness
(E)-3-HYDROXY-3-[IMINO(3-NITROPHENYL)METHYL]-1-(3-NITROPHENYL)-1-TRIAZENE is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H10N6O5 |
|---|---|
Molecular Weight |
330.26 g/mol |
IUPAC Name |
(Z)-(3-nitrobenzenecarboximidoyl)-[(3-nitrophenyl)hydrazinylidene]-oxidoazanium |
InChI |
InChI=1S/C13H10N6O5/c14-13(9-3-1-5-11(7-9)18(21)22)17(20)16-15-10-4-2-6-12(8-10)19(23)24/h1-8,14-15H/b14-13?,17-16- |
InChI Key |
KTHSBWIJOMDVTR-NRIATKRRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=N)/[N+](=N/NC2=CC(=CC=C2)[N+](=O)[O-])/[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=N)[N+](=NNC2=CC(=CC=C2)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11090498.png)



![N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide](/img/structure/B11090521.png)
![N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11090522.png)
![N-cyclohexyl-2-{2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11090530.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11090535.png)
![1-(4-fluorophenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11090545.png)
![(2Z)-N-(3,5-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11090546.png)
![(2E)-3-Benzyl-N-(4-chlorophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide](/img/structure/B11090551.png)

![5-cyano-6-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11090553.png)

